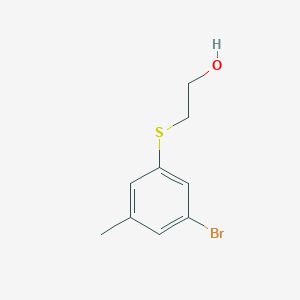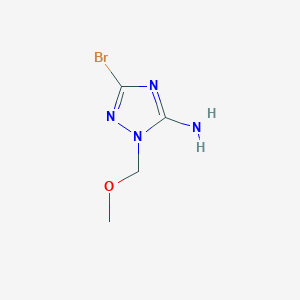
2-(3-Bromo-5-methyl-phenylsulfanyl)-ethanol
Overview
Description
Scientific Research Applications
Peptide Synthesis Enhancements
A study by Verhart and Tesser (2010) introduced modifications to alcohols like 2-(methylsulphonyl)ethanol, yielding new compounds that serve as amino-protective groups in peptide synthesis. These groups, which are labile in alkaline media, offer better stability and resistance against certain conditions compared to traditional protective groups. This advancement could be significant in the development of new peptides and proteins for therapeutic applications Verhart & Tesser, 2010.
Anti-Helicobacter pylori Agents
Carcanague et al. (2002) expanded on a specific scaffold, deriving a set of compounds with potent activities against the gastric pathogen Helicobacter pylori. This research highlights the potential of such derivatives in creating new treatments for infections caused by this bacterium, addressing the need for novel antibiotics amid rising resistance Carcanague et al., 2002.
Catalytic Applications
A study by Tayebi et al. (2011) utilized a sulfuric acid derivative as a recyclable catalyst for specific condensation reactions in organic synthesis. The research demonstrates how such compounds can enhance green chemistry practices by offering effective and reusable catalysts for producing valuable chemical products Tayebi et al., 2011.
Kinetic Resolution of Secondary Alcohols
Galvão et al. (2018) developed a nanohybrid material utilizing a similar compound for the kinetic resolution of secondary alcohols, which is crucial in producing enantiomerically pure substances for pharmaceuticals. This material showed high selectivity and could be reused multiple times, marking a step forward in heterogeneous catalysis Galvão et al., 2018.
Green Chemistry Innovations
Yadav and Lawate (2011) investigated the hydrogenation of styrene oxide to produce 2-phenyl ethanol using an environmentally friendly catalyst system in supercritical carbon dioxide. This approach aligns with green chemistry principles by reducing harmful byproducts and using safer solvents and conditions Yadav & Lawate, 2011.
properties
IUPAC Name |
2-(3-bromo-5-methylphenyl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7-4-8(10)6-9(5-7)12-3-2-11/h4-6,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCZCFRLADOIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-methyl-phenylsulfanyl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)

![2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1383149.png)

![tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383152.png)
![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)
![2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1383154.png)
![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)


![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)

